
17α-Dutasteride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17α-Dutasteride is a synthetic 4-azasteroid compound primarily used as a medication for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. It functions as a potent inhibitor of the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a significant role in the development and enlargement of the prostate gland .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17α-Dutasteride involves multiple steps, starting from the appropriate steroidal precursorsThe reaction conditions typically involve the use of organic solvents such as acetonitrile and water, with trifluoroacetic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product meets the required purity standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions: 17α-Dutasteride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the trifluoromethyl groups, leading to different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
17α-Dutasteride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of steroidal enzymes.
Biology: The compound is used to investigate the role of DHT in various biological processes.
Medicine: this compound is extensively studied for its therapeutic potential in treating BPH and androgenetic alopecia.
Industry: It is used in the pharmaceutical industry for the development of new drugs targeting 5α-reductase
Wirkmechanismus
17α-Dutasteride exerts its effects by selectively inhibiting both type I and type II isoforms of the enzyme 5α-reductase. This inhibition prevents the conversion of testosterone into dihydrotestosterone (DHT), thereby reducing the levels of circulating DHT. The reduction in DHT levels leads to a decrease in prostate size and alleviation of symptoms associated with BPH .
Vergleich Mit ähnlichen Verbindungen
Finasteride: Another 5α-reductase inhibitor, but it selectively inhibits only type II isoform.
Tamsulosin: An alpha-blocker used for treating BPH, but it works through a different mechanism by relaxing the muscles in the prostate and bladder neck
Uniqueness of 17α-Dutasteride: this compound’s ability to inhibit both type I and type II isoforms of 5α-reductase makes it more effective in reducing DHT levels compared to finasteride. This dual inhibition results in a more significant reduction in prostate size and better therapeutic outcomes for patients with BPH .
Biologische Aktivität
17α-Dutasteride is a potent inhibitor of the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a more potent androgen implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and prostate cancer. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and implications in therapeutic applications.
This compound functions primarily by inhibiting both type I and type II isoforms of 5α-reductase, leading to a significant reduction in DHT levels. This dual inhibition is crucial as it addresses the different pathways through which DHT influences prostate growth and function.
- Inhibition of 5α-reductase : By blocking this enzyme, this compound reduces the conversion of testosterone to DHT, thereby lowering circulating levels of this potent androgen.
- Impact on Prostate-Specific Antigen (PSA) : The reduction in DHT levels correlates with decreased PSA levels, a biomarker used to monitor prostate health.
Prostate Cancer
Several studies have evaluated the efficacy of this compound in managing prostate cancer and BPH:
- REDUCE Study : A landmark trial demonstrated that dutasteride significantly reduced the risk of prostate cancer in men with elevated PSA levels. In this study, men receiving dutasteride had a lower incidence of low-grade tumors (Gleason score 5-6) compared to those on placebo (19.9% vs. 25.1%) .
- Serologic Relapse Study : In men with biochemical relapse post-treatment for localized prostate cancer, dutasteride resulted in a significant decrease in serum PSA levels. After treatment, 46% of participants experienced a PSA decline greater than 10%, and 25% had declines exceeding 50% .
- Combination Therapies : Research indicates that combining dutasteride with other therapies may enhance its effectiveness. For instance, dutasteride combined with finasteride showed superior outcomes in managing hair loss compared to either agent alone .
Biological Activity Data
Study | Population | Treatment | Outcome | Results |
---|---|---|---|---|
REDUCE Study | Men with elevated PSA | Dutasteride vs. Placebo | Prostate Cancer Incidence | Lower incidence of Gleason score 5-6 tumors in dutasteride group (19.9% vs. 25.1%) |
Serologic Relapse Study | Men post-radical treatment | Dutasteride | PSA Levels | 46% had >10% decrease; 25% had >50% decrease |
Combination Therapy Study | Postmenopausal women | Dutasteride + Minoxidil vs. Minoxidil alone | Hair Loss Improvement | Higher improvement rates in dutasteride group |
Case Study: Efficacy in Androgenic Alopecia
A case study involving postmenopausal women treated with dutasteride for androgenic alopecia showed promising results. The treatment led to significant hair regrowth after six months, suggesting that the compound's ability to inhibit DHT could be beneficial beyond prostate-related conditions .
Case Study: Long-term Outcomes
In a long-term follow-up study, patients receiving dutasteride maintained lower PSA levels over several years compared to those on placebo, indicating potential long-term benefits in preventing disease progression .
Safety Profile
While this compound is generally well-tolerated, some side effects have been reported:
- Sexual Dysfunction : A notable percentage of patients experienced decreased libido and erectile dysfunction.
- Hormonal Changes : Changes in breast tissue and gynecomastia have also been observed due to altered androgen levels.
Eigenschaften
CAS-Nummer |
1796930-46-5 |
---|---|
Molekularformel |
C27H30F6N2O2 |
Molekulargewicht |
528.539 |
IUPAC-Name |
(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1 |
InChI-Schlüssel |
JWJOTENAMICLJG-UWKVNAJESA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.